molecular formula C13H7NO3 B058393 syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide CAS No. 119239-63-3

syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide

Cat. No. B058393
M. Wt: 225.2 g/mol
InChI Key: RQDCJPROBTVIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide, also known as BQDE, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its potential applications in cancer treatment. BQDE is a potent DNA-damaging agent that can cause mutations and induce cell death.

Mechanism Of Action

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide exerts its cytotoxic effects through the formation of DNA adducts, which are covalent bonds between syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide and DNA. These adducts can cause mutations and DNA damage, which can lead to cell death. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit topoisomerase II, an enzyme that is necessary for DNA replication and cell division.

Biochemical And Physiological Effects

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to induce oxidative stress and inflammation in cells. It can also cause DNA damage and mutations, which can lead to cancer. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been shown to have a greater cytotoxic effect on cancer cells compared to normal cells, indicating its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide in lab experiments is its potency as a DNA-damaging agent. This allows for the study of DNA damage and repair mechanisms. However, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be toxic to normal cells, making it important to use appropriate safety measures and experimental conditions. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

Future research on syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the mechanism of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide-induced apoptosis and DNA damage. The development of more efficient synthesis methods and purification techniques could also expand the availability of syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide for research.

Synthesis Methods

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can be synthesized through the oxidation of benzo(f)quinoline-7,8-diol using potassium permanganate. The resulting epoxide is then purified through chromatography. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide can also be synthesized through other methods such as the use of m-chloroperbenzoic acid.

Scientific Research Applications

Syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.

properties

CAS RN

119239-63-3

Product Name

syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide

Molecular Formula

C13H7NO3

Molecular Weight

225.2 g/mol

IUPAC Name

12-hydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one

InChI

InChI=1S/C13H7NO3/c15-10-7-3-4-8-6(2-1-5-14-8)9(7)12-13(17-12)11(10)16/h1-5,14,16H

InChI Key

RQDCJPROBTVIJS-UHFFFAOYSA-N

SMILES

C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1

Canonical SMILES

C1=CNC2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1

synonyms

syn-Benzo(f)quinoline-7,8-diol-9,10-epoxide

Origin of Product

United States

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